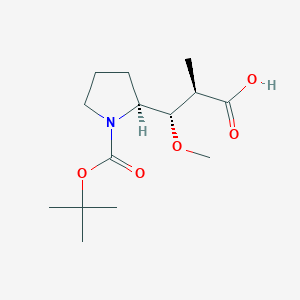
4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine is a synthetic organic compound characterized by its pyrimidine core substituted with chloro, benzylthio, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 2-mercapto-4-chloro-6-methylpyrimidine, and a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 4-chlorobenzyl chloride is added to a solution of 2-mercapto-4-chloro-6-methylpyrimidine and potassium carbonate in DMF. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. Solvent recovery and recycling, as well as waste minimization strategies, are also implemented to ensure sustainable production.
化学反应分析
Types of Reactions
4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed to modify the pyrimidine ring or the substituents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
科学研究应用
4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer, infectious diseases, and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and benzylthio groups can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-((4-chlorobenzyl)thio)pyridine
- 4-Chloro-2-((4-chlorobenzyl)thio)-5-methylpyrimidine
- 4-Chloro-2-((4-chlorobenzyl)thio)-6-ethylpyrimidine
Uniqueness
4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and benzylthio groups on the pyrimidine ring enhances its reactivity and potential for diverse applications compared to similar compounds.
属性
分子式 |
C12H10Cl2N2S |
|---|---|
分子量 |
285.2 g/mol |
IUPAC 名称 |
4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-6-methylpyrimidine |
InChI |
InChI=1S/C12H10Cl2N2S/c1-8-6-11(14)16-12(15-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3 |
InChI 键 |
PEOQAEXFMBEPJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


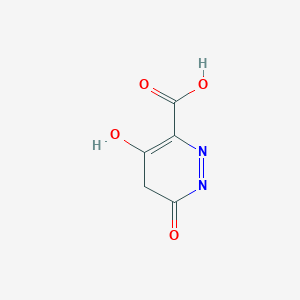
![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
![4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11762888.png)
![(Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide](/img/structure/B11762895.png)
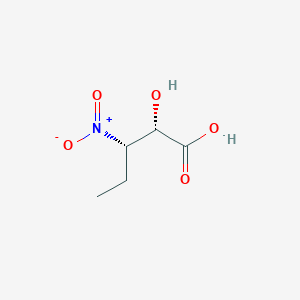



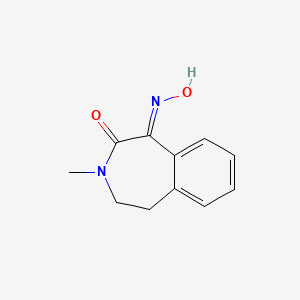
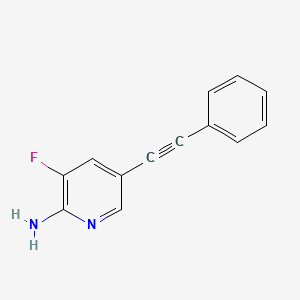
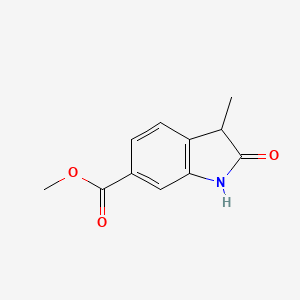
![3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11762968.png)
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone](/img/structure/B11762969.png)
